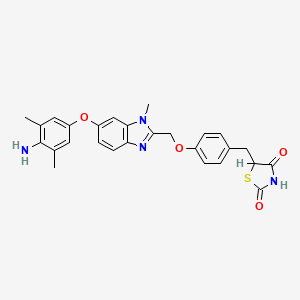
Inolitazone
Cat. No. B1684554
Key on ui cas rn:
223132-37-4
M. Wt: 502.6 g/mol
InChI Key: JCYNMRJCUYVDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06562849B1
Procedure details


A mixture of t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate (1.88 g) and 4N hydrogen chloride in 1,4-dioxane (20 ml) was stirred at room temperature for 23 hours. The reaction mixture was concentrated and water added to the residue. The mixture was neutralized with sodium bicarbonate and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated. The residue was chromatographed on a silica gel column using ethyl acetate:n-hexane=2:1 as the eluant to afford the desired compound (0.26 g, mp 209-211° C.).
Name
t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate
Quantity
1.88 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[C:49]([CH3:50])=[CH:48][C:12]([O:13][C:14]2[CH:15]=[CH:16][C:17]([NH:29][C:30](=O)[CH2:31][O:32][C:33]3[CH:38]=[CH:37][C:36]([CH2:39][CH:40]4[S:44][C:43](=[O:45])[NH:42][C:41]4=[O:46])=[CH:35][CH:34]=3)=[C:18]([N:20]([CH3:28])C(=O)OC(C)(C)C)[CH:19]=2)=[CH:11][C:10]=1[CH3:51])=O)(C)(C)C.Cl>O1CCOCC1>[NH2:8][C:9]1[C:49]([CH3:50])=[CH:48][C:12]([O:13][C:14]2[CH:15]=[CH:16][C:17]3[N:29]=[C:30]([CH2:31][O:32][C:33]4[CH:34]=[CH:35][C:36]([CH2:39][CH:40]5[S:44][C:43](=[O:45])[NH:42][C:41]5=[O:46])=[CH:37][CH:38]=4)[N:20]([CH3:28])[C:18]=3[CH:19]=2)=[CH:11][C:10]=1[CH3:51]
|
Inputs


Step One
|
Name
|
t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate
|
|
Quantity
|
1.88 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C=C(OC=2C=CC(=C(C2)N(C(OC(C)(C)C)=O)C)NC(COC2=CC=C(C=C2)CC2C(NC(S2)=O)=O)=O)C=C1C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 23 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on a silica gel column
|
Outcomes


Product
Details
Reaction Time |
23 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(OC=2C=CC3=C(N(C(=N3)COC3=CC=C(CC4C(NC(S4)=O)=O)C=C3)C)C2)C=C1C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.26 g | |
| YIELD: CALCULATEDPERCENTYIELD | 19.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
